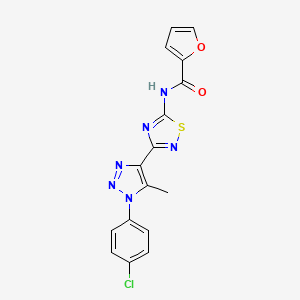![molecular formula C18H18ClNO6 B2845334 [2-(3-Chloroanilino)-2-oxoethyl] 3,4,5-trimethoxybenzoate CAS No. 386262-86-8](/img/structure/B2845334.png)
[2-(3-Chloroanilino)-2-oxoethyl] 3,4,5-trimethoxybenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“[2-(3-Chloroanilino)-2-oxoethyl] 3,4,5-trimethoxybenzoate” is a chemical compound . It is closely related to Combretastatin A-4 or CA-4, a natural small molecule substance that has gained significant attention in scientific research for its potential as a therapeutic agent in various fields.
Synthesis Analysis
The synthesis of this compound involves complex chemical reactions. For instance, a new series of 2-(3-chloroanilino)nicotinic acid hydrazides were synthesized and evaluated for their anti-inflammatory and analgesic activities . Methyl 3,4,5-trimethoxybenzoate derivatives, which are closely related to this compound, have also been synthesized .Molecular Structure Analysis
The molecular structure of this compound is complex. It is related to the structure of ((2-(3-CHLOROANILINO)-2-OXOETHYL)THIO)ACETIC ACID, which has a linear formula of C10H10ClNO3S .Chemical Reactions Analysis
The chemical reactions involving this compound are complex and involve multiple steps. For instance, it has been found that the compound can interact with lipid bilayers, perturbing the thermotropic gel to liquid crystalline phase transition .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are complex. For instance, it has been found that the compound can interact with lipid bilayers, affecting their properties .Wissenschaftliche Forschungsanwendungen
Synthetic Chemistry Applications
"[2-(3-Chloroanilino)-2-oxoethyl] 3,4,5-trimethoxybenzoate" and its derivatives are of interest in synthetic chemistry for the synthesis of complex organic compounds. For instance, basic esters of 3,4,5-trimethoxybenzoic acid have been synthesized through the reaction of 2-chloroethyl and 3-chloropropyl 3,4,5-trimethoxybenzoate with secondary amines, demonstrating the compound's utility in creating structurally diverse molecules (Frangatos, Kohan, & Chubb, 1960).
Spectroscopy and Molecular Structure Analysis
The compound has also been studied using various spectroscopic techniques to understand its molecular structure and properties. For example, research involving FT-IR, molecular structure, hyperpolarizability, HOMO and LUMO analysis, and NBO analysis of related chlorophenyl-oxoethyl benzoates provides insights into the electronic and geometric parameters crucial for understanding the reactivity and stability of these molecules (Kumar et al., 2014).
Biological Activity Studies
In the realm of bioactivity, derivatives of 3,4,5-trimethoxybenzoic acid, similar in structure to "[2-(3-Chloroanilino)-2-oxoethyl] 3,4,5-trimethoxybenzoate," have been synthesized and evaluated for their potential fungicidal activities. Some compounds have shown significant in vivo fungicidal activities against phytopathogenic fungi, suggesting that modifications of the core structure could yield potent agricultural chemicals (He et al., 2015).
Environmental and Microbial Transformations
Research on the transformations of chlorinated organic compounds by anaerobic bacteria has highlighted the metabolic pathways involved in the degradation of compounds structurally related to "[2-(3-Chloroanilino)-2-oxoethyl] 3,4,5-trimethoxybenzoate." These studies provide insights into the environmental fate and potential bioremediation strategies for similar compounds (Neilson et al., 1987).
Eigenschaften
IUPAC Name |
[2-(3-chloroanilino)-2-oxoethyl] 3,4,5-trimethoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO6/c1-23-14-7-11(8-15(24-2)17(14)25-3)18(22)26-10-16(21)20-13-6-4-5-12(19)9-13/h4-9H,10H2,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNJGZFNSUHXFLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)OCC(=O)NC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(3-Chloroanilino)-2-oxoethyl] 3,4,5-trimethoxybenzoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl 2-oxo-2H-chromene-3-carboxylate](/img/structure/B2845253.png)

![1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl 4-(pyrrolidin-1-ylsulfonyl)benzoate](/img/structure/B2845256.png)
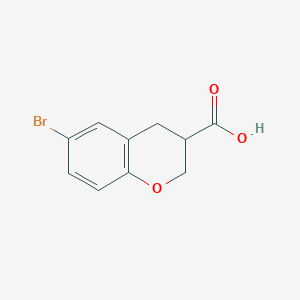
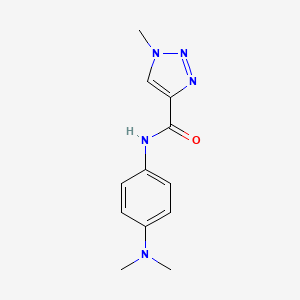
![6-[3-(Azetidin-1-yl)-3-oxopropyl]-1-methylpyrrolo[2,3-c]pyridin-7-one](/img/structure/B2845259.png)
![N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3-(2-fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B2845262.png)
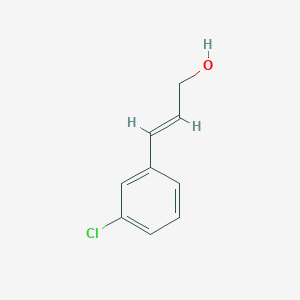
![N-allyl-2-(allylsulfanyl)thieno[3,2-d]pyrimidin-4-amine](/img/structure/B2845266.png)
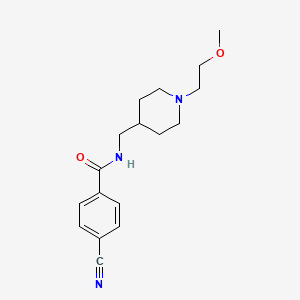
![N-cyclopentyl-4-methyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2845270.png)
![6-(3-chlorobenzyl)-2-(p-tolyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one](/img/structure/B2845271.png)
![5-((4-Benzylpiperidin-1-yl)(4-ethoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2845272.png)
